molecular formula C6H2Cl2FNO2 B1410375 1,2-Dichloro-5-fluoro-3-nitrobenzene CAS No. 1806280-44-3

1,2-Dichloro-5-fluoro-3-nitrobenzene

Cat. No.: B1410375
CAS No.: 1806280-44-3
M. Wt: 209.99 g/mol
InChI Key: XZXKIMPRHQKEIJ-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2Cl2FNO2. It is a derivative of benzene, where two chlorine atoms, one fluorine atom, and one nitro group are substituted at specific positions on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-5-fluoro-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,2-dichloro-5-fluorobenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-5-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate reaction conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1,2-Dichloro-5-fluoro-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

1,2-Dichloro-5-fluoro-3-nitrobenzene is used in several scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In studies involving the interaction of aromatic compounds with biological systems.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-dichloro-5-fluoro-3-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which affects the reactivity of the benzene ring. The compound can participate in electrophilic aromatic substitution reactions, where the electron-deficient nitro group directs incoming electrophiles to specific positions on the ring. Additionally, the presence of chlorine and fluorine atoms influences the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 1,2-Dichloro-4-fluoro-5-nitrobenzene
  • 3,5-Dichloro-4-fluoronitrobenzene
  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Uniqueness: 1,2-Dichloro-5-fluoro-3-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of chlorine, fluorine, and nitro groups on the benzene ring makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

1,2-dichloro-5-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXKIMPRHQKEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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